molecular formula C12H17NO4 B12995838 (R)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine

(R)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine

Cat. No.: B12995838
M. Wt: 239.27 g/mol
InChI Key: DUZSZBUOPSMPPJ-SECBINFHSA-N
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Description

®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine is a chiral amino acid derivative characterized by the presence of a 2,4-dimethoxyphenyl group attached to the beta position of the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable chiral auxiliary to introduce the beta-homoalanine moiety.

    Reduction: The resulting product is then reduced to form the desired amino acid derivative.

Industrial Production Methods

Industrial production methods for ®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine may involve large-scale aldol condensation and reduction reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(2,5-Dimethoxy-phenyl)-beta-homoalanine
  • ®-4-(3,4-Dimethoxy-phenyl)-beta-homoalanine
  • ®-4-(2,4-Dimethoxy-phenyl)-alpha-alanine

Uniqueness

®-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine is unique due to its specific substitution pattern on the phenyl ring and the beta position of the alanine backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(3R)-3-amino-4-(2,4-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(7-10)17-2)5-9(13)6-12(14)15/h3-4,7,9H,5-6,13H2,1-2H3,(H,14,15)/t9-/m1/s1

InChI Key

DUZSZBUOPSMPPJ-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@H](CC(=O)O)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)CC(CC(=O)O)N)OC

Origin of Product

United States

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